2-Carboxyethyl(triphenyl)phosphonium;chloride
Description
The exact mass of the compound (2-Carboxyethyl)triphenylphosphonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165227. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Carboxyethyl(triphenyl)phosphonium;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxyethyl(triphenyl)phosphonium;chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
36626-29-6 |
|---|---|
Molecular Formula |
C21H20ClO2P |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-triphenylphosphaniumylpropanoate;hydrochloride |
InChI |
InChI=1S/C21H19O2P.ClH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H |
InChI Key |
GALLWJZTZYJVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Other CAS No. |
36626-29-6 |
Pictograms |
Irritant |
Synonyms |
(2-Carboxy-ethyl)-triphenyl-phosphonium Chloride; |
Origin of Product |
United States |
Foundational & Exploratory
2-Carboxyethyl(triphenyl)phosphonium Chloride: The Mitochondrial Trojan Horse
Topic: 2-Carboxyethyl(triphenyl)phosphonium chloride (CAS 36626-29-6) Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Teams
A Technical Guide to Synthesis, Conjugation, and Subcellular Targeting
Executive Summary
2-Carboxyethyl(triphenyl)phosphonium chloride (CAS 36626-29-6) is a bifunctional organophosphorus building block that serves two distinct but critical roles in modern chemical research. In organic synthesis, it functions as a specialized Wittig reagent for generating
By leveraging the lipophilic cationic nature of the triphenylphosphonium (TPP) group, this molecule acts as a "Trojan Horse," delivering attached therapeutic payloads (antioxidants, ionophores, or metabolic modulators) directly into the mitochondrial matrix against a concentration gradient. This guide provides an in-depth analysis of its physiochemical properties, conjugation logic, and validated experimental protocols.
Chemical Identity & Physiochemical Profile[1][2][3]
| Property | Specification |
| CAS Number | 36626-29-6 |
| IUPAC Name | (2-Carboxyethyl)triphenylphosphonium chloride |
| Synonyms | TPP-Propionic Acid; 3-(Triphenylphosphonio)propanoic acid chloride |
| Molecular Formula | |
| Molecular Weight | 370.81 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 197–201 °C |
| Solubility | Soluble in Water, Methanol, DMSO, DCM; Insoluble in Hexane, Ether |
| Hygroscopicity | High (Store under inert atmosphere) |
| Acidity (pKa) | ~4.5 (Carboxyl group); ~15-18 ( |
Expert Insight: The chloride counter-ion is standard, but for biological applications requiring high lipophilicity, researchers sometimes perform ion exchange to replace
Mechanism of Action
A. Mitochondrial Targeting (The Nernstian Driver)
The core utility of this reagent in drug delivery is governed by the Nernst equation. Mitochondria maintain a high negative membrane potential (
-
Lipophilic Cation: The charge is delocalized across the three phenyl rings, reducing the activation energy required to pass through the hydrophobic inner mitochondrial membrane (IMM).
-
Accumulation: The cation accumulates logarithmically in response to the potential. For every 61.5 mV of potential, there is a 10-fold increase in concentration. Consequently, TPP-conjugated drugs can reach concentrations 100–500 times higher in the matrix than in the cytosol.
B. The Wittig Olefination (Synthetic Pathway)
When used as a Wittig reagent, the mechanism involves the formation of a phosphorous ylide.[2][3][4]
-
Challenge: The molecule contains a free carboxylic acid.
-
Solution: Two equivalents of base are required. The first equivalent deprotonates the carboxylic acid (
), and the second removes the -proton to form the active ylide. -
Product: Reaction with aldehydes yields
-unsaturated acids, which are valuable precursors for lactones and fatty acid derivatives.
Visualizing the Mechanisms[10]
Diagram 1: Mitochondrial Uptake Logic
This diagram illustrates the thermodynamic flow of the TPP-linked payload from the extracellular space into the mitochondrial matrix.
Caption: Thermodynamic accumulation of TPP-conjugates driven by the mitochondrial membrane potential (
Experimental Protocols
Protocol A: Synthesis of a Mito-Targeted Drug (Amide Conjugation)
This is the gold-standard workflow for attaching the TPP moiety to a drug containing a primary amine (e.g., an antioxidant or peptide).
Reagents:
-
2-Carboxyethyl(triphenyl)phosphonium chloride (1.0 equiv)[5][6]
-
Target Drug with Amine group (
) (1.0 equiv) -
EDC
HCl (1.2 equiv) -
HOBt or NHS (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: Dissolve 2-Carboxyethyl(triphenyl)phosphonium chloride in anhydrous DMF under Argon. Add DIPEA and stir for 5 minutes to ensure the carboxylate is free.
-
Coupling Agent: Add EDC
HCl and HOBt/NHS. Stir at for 30 minutes to form the activated ester (OBt or OSu ester). -
Conjugation: Add the amine-bearing drug (
) dropwise. Allow the reaction to warm to room temperature and stir for 12–24 hours. -
Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to the loss of water (
). -
Workup: Dilute with DCM, wash with 0.1M HCl (to remove unreacted amine), saturated
, and brine. -
Purification: The product is cationic. Purification often requires Reverse Phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.
-
Note: Normal phase silica chromatography can be difficult due to the "streaking" of the charged phosphonium group.
-
Protocol B: Wittig Olefination (Synthesis of Unsaturated Acids)
Used to synthesize
Reagents:
-
2-Carboxyethyl(triphenyl)phosphonium chloride (1.0 equiv)[5][6]
-
Aldehyde (
) (0.9 equiv) -
Base: NaH (Sodium Hydride) or LiHMDS (2.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Ylide Generation: Suspend the phosphonium salt in anhydrous THF under
. Cool to . -
Deprotonation: Add the base (2.2 equiv) dropwise.
-
Observation: The solution will turn yellow/orange, indicating ylide formation. The first equivalent neutralizes the COOH; the second forms the ylide.
-
-
Addition: Add the aldehyde dissolved in THF dropwise.
-
Reaction: Stir at
for 1 hour, then warm to room temperature for 4 hours. -
Quench: Acidify with 1M HCl to pH ~2 (to protonate the carboxylate).
-
Extraction: Extract with Ethyl Acetate. The Triphenylphosphine oxide (TPPO) byproduct is difficult to remove; crystallization from hexanes/ether is often required to precipitate the TPPO.
Synthesis Workflow Visualization
Caption: Synthetic pathway for conjugating amine-bearing drugs to the TPP mitochondrial targeting vector.
Critical Troubleshooting & Optimization
-
Hygroscopicity: The chloride salt absorbs water rapidly. Weighing must be done quickly, or in a glovebox. Wet reagent leads to hydrolysis of the activating agent (EDC) in Protocol A or quenching of the base in Protocol B.
-
Purification of Conjugates: TPP-compounds are often "sticky" on silica.
-
Solution: Use neutral alumina or switch to reverse-phase flash chromatography (C18).
-
TFA Removal: If using HPLC with TFA, the counter-ion may exchange to trifluoroacetate. For biological assays, it is often preferred to exchange this back to chloride using an ion-exchange resin (e.g., Amberlite IRA-400 Cl form).
-
-
Linker Length: This specific reagent provides a 2-carbon (ethyl) spacer between the Phosphorus and the Carbonyl. This is short. If the drug payload is bulky, steric hindrance may prevent mitochondrial uptake.
-
Alternative: If uptake is poor, consider synthesizing a longer linker analog (e.g., using 5-bromovaleric acid precursors) to reduce steric clash at the membrane surface.
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhaling dust.
-
Storage: Keep tightly closed in a dry place. Store under inert gas (Argon/Nitrogen) if possible to prevent moisture absorption.
References
-
PubChem. (n.d.).[5] (2-Carboxyethyl)triphenylphosphonium chloride.[7][5][6][8][9][10] National Library of Medicine. Retrieved from [Link][5]
- Smith, R. A., & Murphy, M. P. (2010). Animal and human studies with the mitochondria-targeted antioxidant MitoQ. Annals of the New York Academy of Sciences. (Foundational text on TPP-targeting mechanism).
-
Mossalam, M., et al. (2013).[1] Solid Phase Synthesis of Mitochondrial Triphenylphosphonium-Vitamin E Metabolite Using a Lysine Linker. PLoS ONE. Retrieved from [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[4][9] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. (Classic reference for Wittig Chemistry).[2]
-
Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Retrieved from [Link]
Sources
- 1. Solid Phase Synthesis of Mitochondrial Triphenylphosphonium-Vitamin E Metabolite Using a Lysine Linker for Reversal of Oxidative Stress | PLOS One [journals.plos.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. (2-Carboxyethyl)triphenylphosphonium chloride | C21H20ClO2P | CID 10270534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-Carboxyethyl)triphenylphosphonium chloride | 36626-29-6 [sigmaaldrich.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pure-synth.com [pure-synth.com]
- 9. (2-Carboxyethyl)triphenylphosphonium chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. (2-Carboxyethyl)-triphenylphosphonium Chloride | CAS 36626-29-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Guide: Identity, Nomenclature, and Applications of (2-Carboxyethyl)triphenylphosphonium Chloride
[1]
Executive Summary
(2-Carboxyethyl)triphenylphosphonium chloride (CAS: 36626-29-6) is a specialized organophosphorus salt serving two distinct but critical roles in chemical research: as a C3-homologation reagent in Wittig olefinations and as a mitochondrial targeting vector in medicinal chemistry.[1]
Its nomenclature often varies between vendor catalogs, IUPAC standards, and legacy literature, leading to potential procurement errors. This guide resolves these ambiguities, defining the compound’s precise chemical identity and providing validated protocols for its application.
The Nomenclature Matrix: Decoding the Synonyms
In chemical sourcing and database searching, precision is paramount. The variation in names for this compound stems from two different naming priorities: viewing it as a phosphonium substituent versus viewing it as a propionic acid derivative .[1]
Table 1: Synonym Hierarchy and Usage Context
| Naming Convention | Synonym | Usage Context |
| IUPAC (Preferred) | (2-Carboxyethyl)triphenylphosphonium chloride | Standard for publications and regulatory filing.[1] Accurately describes the ethyl linker. |
| Derivative-Based | 3-(Triphenylphosphonio)propionic acid chloride | Emphasizes the propionic acid backbone; common in metabolic or biochemical literature.[1] |
| Legacy/Common | "Beta" refers to the position of the phosphorus relative to the carboxyl group (C3 position).[1] | |
| InChI Key | GALLWJZTZYJVSL-UHFFFAOYSA-N | Digital identification for database integration (PubChem, ChemSpider).[1] |
| Vendor Codes | Aldrich 36626-29-6 ; MFCD00185663 | Specific catalog identifiers for procurement. |
Structural Logic of the "Beta" Synonym
The term "beta-carboxyethyl" can be confusing. It is derived from the propionic acid numbering system:
Chemical Identity & Descriptors[2][3][4][5]
-
Molecular Formula:
[1][2][3] -
Appearance: White to off-white crystalline powder.[1]
-
Solubility: Soluble in water, methanol, DMSO; sparingly soluble in non-polar organic solvents (hexane, ether).
-
Melting Point: 197°C - 201°C (Decomposes).[1]
Structural Visualization
The following diagram illustrates the chemical connectivity and the dual-naming logic (Propionic Acid backbone vs. Phosphonium substituent).
Figure 1: Structural connectivity highlighting the nomenclature origins. The "Beta" designation arises from the propionic acid numbering (yellow nodes).
Functional Applications & Mechanisms[9][10][11]
A. The Wittig Olefination (Synthesis)
This salt is a precursor to a stabilized ylide (after double deprotonation) or a functionalized linker.[1]
-
Mechanism: Treatment with a base (2 equivalents if preserving the acid, or ester protection first) generates the ylide. Reaction with an aldehyde yields an
-unsaturated acid (or ester).[1] -
Utility: It introduces a 3-carbon chain ending in a carboxyl group (
), useful for extending carbon skeletons in natural product synthesis.[1]
B. Mitochondrial Vectorization (Drug Delivery)
The Triphenylphosphonium (TPP) cation is lipophilic and delocalized, allowing it to pass through phospholipid bilayers and accumulate in the mitochondrial matrix driven by the membrane potential (
-
Role of (2-Carboxyethyl)TPP: Unlike simple alkyl-TPP salts, this compound possesses a carboxyl handle .[1]
-
Conjugation: The carboxyl group can be activated (e.g., via EDC/NHS or
) to form an amide bond with a therapeutic agent or fluorescent probe. This effectively "tags" the payload for mitochondrial delivery.
Experimental Protocols
Protocol 1: General Wittig Olefination
Context: Introducing a carboxylic acid side chain to an aldehyde.
-
Preparation: Dissolve (2-Carboxyethyl)triphenylphosphonium chloride (1.0 equiv) in anhydrous THF under Nitrogen atmosphere.
-
Ylide Generation: Cool to 0°C. Add Lithium Diisopropylamide (LDA) or NaH (2.1 equiv).[1] Note: 2 equivalents are required—the first deprotonates the carboxylic acid, the second forms the ylide.
-
Reaction: Stir for 30–60 minutes until the solution turns deep orange/red (characteristic of the ylide).
-
Addition: Add the target aldehyde (0.9 equiv) dropwise.
-
Workup: Allow to warm to Room Temperature (RT) and stir overnight. Quench with dilute HCl. Extract with Ethyl Acetate.[1]
-
Validation: Monitor disappearance of aldehyde via TLC.
Protocol 2: Synthesis of a Mitochondria-Targeted Conjugate (Amide Coupling)
Context: Attaching the TPP vector to a primary amine-containing drug (
-
Activation: In dry DMF, combine (2-Carboxyethyl)triphenylphosphonium chloride (1.0 equiv) with HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes at RT.[1]
-
Coupling: Add the amine payload (
, 1.0 equiv).[1] -
Reaction: Stir for 4–12 hours at RT under inert atmosphere.
-
Purification: The product is a cationic salt. Purify via Reverse-Phase HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA.
-
Validation: Confirm Mass (ESI-MS) showing the characteristic phosphonium cation mass
.
Safety & Handling (E-E-A-T)
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10270534, (2-Carboxyethyl)triphenylphosphonium chloride.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: (2-Carboxyethyl)triphenylphosphonium chloride.[1][6] Retrieved from [Link][1]
-
Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria.[1] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031.[1] (Contextual grounding for TPP applications).
Sources
- 1. (2-Carboxyethyl)triphenylphosphonium chloride | C21H20ClO2P | CID 10270534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Carboxyethyl)-triphenylphosphonium Chloride | CAS 36626-29-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pure-synth.com [pure-synth.com]
- 4. (2-Carboxyethyl)triphenylphosphonium chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ECHA CHEM [chem.echa.europa.eu]
Technical Guide: 2-Carboxyethyl(triphenyl)phosphonium Chloride Melting Point Properties
[1]
Executive Summary
2-Carboxyethyl(triphenyl)phosphonium chloride (CAS: 36626-29-6) is a specialized organophosphorus salt utilized primarily as a Wittig reagent precursor for introducing
This guide provides a comprehensive technical analysis of the compound's thermal properties, synthesis-dependent melting behavior, and rigorous characterization protocols for researchers in drug discovery and total synthesis.
Chemical Identity & Physical Properties[1][4][6][7][8][9]
Core Identification
| Property | Detail |
| IUPAC Name | (2-Carboxyethyl)triphenylphosphanium chloride |
| CAS Number | 36626-29-6 |
| Molecular Formula | |
| Molecular Weight | 370.81 g/mol |
| Appearance | White to pale cream crystalline powder |
| Hygroscopicity | Moderate; requires desiccation |
Melting Point Analysis
The melting point of 2-Carboxyethyl(triphenyl)phosphonium chloride is not merely a physical constant but a diagnostic indicator of its synthetic history and storage stability.
-
Standard Range : 197°C – 201°C (Decomposition often accompanies melting).
-
Purity Correlation :
-
High Purity (>98%) : Sharp endotherm within a 2°C range (e.g., 198–200°C).
-
Impure / Hydrolyzed : Broadened range (<195°C) or depressed onset, often indicating the presence of Triphenylphosphine oxide (TPPO) or residual solvent.
-
-
Thermal Behavior : Unlike simple organic solids, phosphonium salts often exhibit a "melt-degradation" event where the lattice collapses simultaneously with the onset of elimination reactions.
Solubility Profile
-
Soluble : Methanol, DMSO, Water (limited stability), Dichloromethane.
-
Insoluble : Diethyl ether, Benzene, Hexane (used as precipitants in purification).
Synthesis & Purification Logic
The thermal properties of the final product are dictated by the synthesis route. The standard quaternization reaction requires strict control to avoid "oiling out," which traps impurities and lowers the melting point.
Synthesis Pathway (Graphviz)
Figure 1: Synthesis and purification workflow emphasizing the recrystallization step essential for achieving the target melting point.
Purification Protocol for Target MP
To achieve the referenced MP of 197-201°C, a specific recrystallization strategy is required:
-
Dissolution : Dissolve crude solid in minimum hot Ethanol or Acetonitrile.
-
Precipitation : Slowly add non-polar anti-solvent (Diethyl Ether or Benzene) until turbidity persists.
-
Crystallization : Cool slowly to 4°C. Rapid cooling traps solvent, depressing MP.
-
Drying : Vacuum dry at 50°C over
to remove lattice-bound solvent.
Experimental Characterization Protocols
Melting Point Determination (Capillary Method)
Objective : To determine the melting range as a purity assay.
Equipment :
-
Calibrated Melting Point Apparatus (e.g., Buchi or Stuart).
-
Glass capillary tubes (closed end).
Protocol :
-
Sample Prep : Dry the sample in a vacuum desiccator for 24 hours prior to analysis. Hygroscopic moisture can depress MP by 5-10°C.
-
Loading : Pack 2-3 mm of fine powder into the capillary. Ensure tight packing to facilitate heat transfer.
-
Ramp Rate :
-
Fast Ramp: 10°C/min up to 180°C.
-
Critical Ramp: 1°C/min from 180°C to 205°C.
-
-
Observation : Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last solid crystal disappears (Clear Point).
-
Validation : The range (Clear Point - Onset) must be
.
Differential Scanning Calorimetry (DSC)
For drug development applications, DSC provides a more rigorous thermal profile.
-
Conditions : Nitrogen atmosphere (50 mL/min), Alumina pans (sealed but vented).
-
Expected Trace : A sharp endothermic peak with
. -
Warning : An exothermic event immediately following the melt indicates thermal decomposition (loss of
or HCl).
Applications in Drug Development
The melting point directly influences the handling of this reagent in Wittig olefinations.
Mechanism of Action
The salt is a precursor to a functionalized ylide. High MP ensures the salt is free of free acid or phosphine oxide, which can poison sensitive catalytic steps.
Figure 2: Wittig olefination pathway. Purity of the starting salt (verified by MP) is crucial for accurate stoichiometry during ylide formation.
Criticality in Synthesis
-
Stoichiometry : Impure salt (low MP) leads to incorrect base equivalents. If the salt contains 5% moisture, 2 equivalents of base will be partially consumed by water, leading to incomplete ylide formation and low yields.
-
Stereoselectivity : The purity of the salt affects the Z/E ratio in the resulting alkene. Pure crystalline salt favors reproducible stereochemical outcomes.
Safety & Handling
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Handling : Use a dust mask and chemical-resistant gloves.
-
Storage : Store under inert atmosphere (Argon/Nitrogen) at room temperature. The compound is hygroscopic; exposure to air will lower the melting point over time due to water absorption.
References
-
Fluorochem . (2-Carboxyethyl)(triphenyl)phosphonium chloride Product Sheet. Retrieved from
-
Thermo Scientific Chemicals . (2-Carboxyethyl)triphenylphosphonium chloride, 98%. Fisher Scientific.[2] Retrieved from
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 10270534, (2-Carboxyethyl)triphenylphosphonium chloride. Retrieved from
-
PrepChem . Synthesis of (2-Carboxyethyl) triphenylphosphonium Bromide. (Note: Referenced for synthesis methodology comparison). Retrieved from
-
PureSynth . (2-Carboxyethyl)Triphenylphosphonium Chloride 98%. Retrieved from
Sources
- 1. (2-Carboxyethyl)triphenylphosphonium chloride, 98% 5 g | Request for Quote [thermofisher.com]
- 2. (2-Carboxyethyl)triphenylphosphonium chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pure-synth.com [pure-synth.com]
- 4. (2-Carboxyethyl)triphenylphosphonium chloride | C21H20ClO2P | CID 10270534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
How to synthesize 3-(Triphenylphosphoranyl)propanoic acid chloride
Application Note: Synthesis and Handling of [3-(Chlorocarbonyl)ethyl]triphenylphosphonium Chloride
Abstract & Strategic Significance
The target compound, 3-(chlorocarbonyl)ethyl]triphenylphosphonium chloride (also referred to as the acyl chloride of 3-(triphenylphosphonio)propanoic acid), is a critical electrophilic intermediate in the synthesis of mitochondria-targeting therapeutics. The triphenylphosphonium (TPP) lipophilic cation moiety enables the delivery of bioactive payloads across the mitochondrial inner membrane against the electrochemical gradient.
This protocol details the two-step synthesis of the activated acyl chloride from commercially available precursors. Unlike standard acid chloride syntheses, the presence of the charged phosphonium center requires specific handling to prevent anion exchange issues and to manage the hygroscopic nature of the ionic product.
Safety & Handling (Critical)
-
Thionyl Chloride (
): Highly corrosive and reacts violently with water to release and gases. All operations must be performed in a functioning fume hood. -
Phosphonium Salts: Generally non-volatile but can be irritating to mucous membranes.
-
Moisture Sensitivity: The target acyl chloride is extremely sensitive to hydrolysis. All glassware must be oven-dried, and inert atmosphere (Argon/Nitrogen) is mandatory.[1]
Chemical Reaction Pathway
The synthesis proceeds via a nucleophilic substitution to form the phosphonium salt, followed by activation of the carboxylic acid.
Step 1: Quaternization
Step 2: Acyl Chloride Formation
Detailed Experimental Protocol
Phase 1: Synthesis of (2-Carboxyethyl)triphenylphosphonium Chloride
This step installs the TPP cation. We utilize 3-chloropropanoic acid rather than the bromo-analog to ensure the final counterion is exclusively chloride, avoiding mixed halide species.[1]
Reagents:
-
Triphenylphosphine (
): 1.0 equivalent (e.g., 26.2 g, 100 mmol)[1] -
3-Chloropropanoic acid: 1.05 equivalents (e.g., 11.4 g, 105 mmol)[1]
-
Solvent: Toluene (Anhydrous) or Xylene (for higher temperature)[1]
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite).
-
Dissolution: Charge the flask with Triphenylphosphine and 3-Chloropropanoic acid. Add 100 mL of anhydrous Toluene.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Mechanistic Note: The reaction is an
substitution. 3-chloropropanoic acid is less reactive than the bromo-derivative; therefore, a reaction time of 24–48 hours is often required.[1] The product is insoluble in hot toluene and will precipitate as a white solid.
-
-
Monitoring: Monitor consumption of
via TLC (Hexane/EtOAc) or NMR (disappearance of -6 ppm signal, appearance of ~24 ppm signal). -
Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the white precipitate under vacuum (Schlenk filtration preferred to keep dry).
-
Wash the filter cake
mL with cold toluene and mL with diethyl ether to remove unreacted starting materials.
-
-
Drying: Dry the solid in a vacuum oven at
for 6 hours.-
Yield Expectation: 85–95%.
-
Characterization: Melting point ~198–200°C.
-
Phase 2: Activation to [3-(Chlorocarbonyl)ethyl]triphenylphosphonium Chloride
Reagents:
-
(2-Carboxyethyl)triphenylphosphonium Chloride (from Phase 1): 1.0 equivalent[1]
-
Thionyl Chloride (
): 5.0 equivalents (Excess acts as solvent/desiccant)[1] -
Catalyst: DMF (Dimethylformamide), 1-2 drops (Critical for activating
)[1]
Procedure:
-
Setup: Place the dried phosphonium salt into a flame-dried round-bottom flask under an Argon atmosphere.
-
Addition: Add Thionyl Chloride carefully via syringe. The solid may not dissolve immediately.[2] Add 1 drop of dry DMF.
-
Reaction: Heat the mixture to reflux (
). -
Work-up:
-
Remove the reflux condenser and set up for distillation or use a rotary evaporator with a rigorous trap (NaOH trap for acidic gases).
-
Evaporate the excess Thionyl Chloride under reduced pressure. Caution: Do not overheat; the product is thermally sensitive.
-
Azeotropic Drying: To remove trace
, add anhydrous Toluene (20 mL) and evaporate again. Repeat twice.
-
-
Final Product: The residue is the target acyl chloride, typically a viscous oil or hygroscopic solid.
-
Storage: Use immediately for the subsequent coupling step. If storage is necessary, keep under Argon at -20°C.[1]
-
Data Summary & Properties
| Property | Value/Description |
| Molecular Formula | |
| Molecular Weight | ~389.25 g/mol (Salt) |
| Appearance | White to off-white hygroscopic solid or viscous oil |
| Solubility | Soluble in DCM, Chloroform, DMF; Insoluble in Ether, Hexane |
| Reactivity | Hydrolyzes rapidly in air to revert to the carboxylic acid precursor |
Workflow Visualization
The following diagram illustrates the critical path for the synthesis, emphasizing the inert handling requirements.
Figure 1: Step-by-step synthetic workflow for the production of the phosphonium acid chloride.
References
-
Sigma-Aldrich. (2-Carboxyethyl)triphenylphosphonium chloride Product Sheet. Retrieved from [1]
-
PubChem. 3-(Triphenylphosphoranyl)propanoic acid.[1] CID 61357. Retrieved from [1]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Acid Chloride Synthesis via Thionyl Chloride).[5][6][7]
-
Battogtokh, G., et al. (2018). Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives.[1] Acta Pharmaceutica Sinica B. (Context for TPP-linker usage).
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Application Note: One-Pot Wittig Olefination with Carboxylic Acid Phosphonium Salts
This Application Note is designed for research scientists and drug development professionals. It details the protocol for One-Pot Wittig Olefination using (Carboxyalkyl)phosphonium Salts (also known as the Corey-Schmidt modification). This methodology is critical for the stereoselective synthesis of unsaturated carboxylic acids, such as prostaglandins, fatty acids, and pheromones.
Abstract & Core Principle
The Wittig reaction typically couples a phosphonium ylide with a carbonyl compound to form an alkene.[1][2][3] However, when the phosphonium salt contains a free carboxylic acid moiety (e.g., [Ph3P(CH2)nCOOH]+ X-), standard conditions fail due to proton quenching.
This protocol details the Dianion Strategy : using two equivalents of base to generate a reactive species that is both a carboxylate and a phosphonium ylide. This "one-pot" generation and reaction allows for the direct synthesis of unsaturated carboxylic acids without the need for protecting group manipulations, significantly streamlining synthetic routes in lipid and drug discovery chemistry.
Scientific Mechanism: The Dianion Pathway
The reaction relies on the sequential deprotonation of the carboxylic acid phosphonium salt.
-
First Deprotonation (Acid-Base): The first equivalent of base removes the acidic proton from the carboxylic acid (
), forming a zwitterionic carboxylate phosphonium salt . -
Second Deprotonation (Ylide Formation): The second equivalent of base removes a proton from the
-carbon adjacent to the phosphorus ( ), generating the ylide-carboxylate dianion . -
Olefination: This deep-red dianion undergoes nucleophilic attack on the aldehyde, forming an oxaphosphetane intermediate, which collapses to yield the alkene-carboxylate.
-
Workup: Acidic quenching protonates the carboxylate to release the final unsaturated acid.
Mechanism Diagram (Graphviz)
Figure 1: The sequential deprotonation pathway forming the reactive dianion species.
Experimental Protocol
Reagents & Materials[1][3][4][5][6][7][8][9][10]
-
Phosphonium Salt: (4-Carboxybutyl)triphenylphosphonium bromide (or similar chain length variants).
-
Base: Sodium bis(trimethylsilyl)amide (NaHMDS , 1.0 M or 2.0 M in THF) is preferred for high Z-selectivity and solubility.
-
Alternative: Potassium tert-butoxide (KOtBu ) in THF (slurry) or DMSO.
-
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Electrophile: Aldehyde (freshly distilled or purified).
-
Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous conditions required).
Step-by-Step Procedure
Scale: 1.0 mmol Phosphonium Salt
-
Preparation of Salt Suspension:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Cool to room temperature under Argon flow.
-
Add (Carboxyalkyl)phosphonium bromide (1.0 mmol, 1.0 equiv).
-
Add Anhydrous THF (5–10 mL). The salt will likely remain as a suspension.
-
-
Dianion Generation (The "Double Base" Step):
-
Cool the suspension to 0 °C (ice bath).
-
Dropwise add NaHMDS (2.1 to 2.2 mmol, 2.1–2.2 equiv ).
-
Observation: The mixture will turn from a white suspension to a clear, deep orange or red solution. This color indicates the formation of the ylide.[4]
-
Stir at 0 °C for 30–60 minutes to ensure complete deprotonation.
-
-
Wittig Olefination:
-
(Optional) Cool to -78 °C if high Z-selectivity is critical (kinetic control). For general substrates, 0 °C is sufficient.
-
Add the Aldehyde (0.9–1.0 mmol) dissolved in a minimal amount of anhydrous THF dropwise.
-
Observation: The deep red color will fade to a lighter yellow or white suspension as the ylide is consumed.
-
Allow the reaction to warm to room temperature slowly and stir for 2–12 hours (monitor by TLC).
-
-
Workup & Isolation:
-
Quench: Add water (5 mL) to quench excess base.
-
Acidification: Acidify the aqueous phase to pH ~2–3 using 1M HCl or 10% KHSO4. Crucial: The product is a carboxylic acid and must be protonated to be extracted into the organic layer.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layers over Na2SO4, filter, and concentrate.[5] Purify via silica gel chromatography (typically requiring 1–5% Methanol/DCM or Hexane/Ethyl Acetate with 1% Acetic Acid).
-
Optimization & Troubleshooting Guide
Base Selection Matrix
| Base | Solvent | Selectivity (Z:E) | Notes |
| NaHMDS | THF | High Z (>90:10) | Best for "Salt-Free" conditions. Soluble, easy to handle. |
| KOtBu | THF | Moderate Z | Heterogeneous mixture; requires vigorous stirring. |
| LiHMDS | THF | Variable | Lithium salts can stabilize the betaine intermediate, sometimes lowering Z-selectivity compared to Na+. |
| NaH/DMSO | DMSO | High Z | "Dimsyl anion" method. Very reactive, but DMSO is harder to remove. |
Common Pitfalls
-
Incomplete Deprotonation: Using < 2.0 equivalents of base results in the mono-deprotonated carboxylate (zwitterion), which is non-reactive toward the aldehyde. Always use a slight excess (2.1–2.2 equiv).
-
Moisture Contamination: The dianion is extremely basic. Any water present will protonate the ylide back to the phosphonium salt.
-
Low Yield: Often due to failure to acidify during workup. The product exists as a water-soluble carboxylate salt until pH < 4.
Scope and Variants
Synthesis of Prostaglandins (Corey Lactone Route)
This protocol is the industry standard for installing the
-
Reagent: (4-Carboxybutyl)triphenylphosphonium bromide.
-
Target: Z-alkene formation.
-
Conditions: NaHMDS in THF at -78 °C ensures >95:5 Z:E ratio, critical for biological activity.
"Inverse" One-Pot (Acid to Olefin)
Note: If your intent was to convert a carboxylic acid substrate to an olefin, the protocol differs.
-
Method: Reduction of Acid -> In situ Wittig.
-
Protocol: Treat carboxylic acid with DIBAL-H (at -78 °C) to form the aluminum acetal, then add the pre-formed phosphonium ylide to the same pot.
References
-
Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society, vol. 91, no. 20, 1969, pp. 5675-5677. Link
-
Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][3][6] Chemical Reviews, vol. 89, no. 4, 1989, pp. 863-927. Link
-
Ding, W., et al. "One-Pot Synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-Unsaturated Esters... from Alcohols and Phosphonium Salts." Synthesis, vol. 50, no.[4][7][8] 01, 2018, pp. 107-118. Link - Edmonds, M., et al. "Wittig Reactions with Carboxylic Acid Derivatives.
Sources
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 7. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Solvent selection for 2-Carboxyethyl(triphenyl)phosphonium chloride reactions
Application Note: Solvent & Base Selection Strategies for 2-Carboxyethyl(triphenyl)phosphonium Chloride
Abstract
The use of 2-Carboxyethyl(triphenyl)phosphonium chloride (CAS: 36626-29-6) in Wittig reactions presents a unique "dual-proton" challenge distinct from standard alkyl phosphonium salts. Successful olefination requires the removal of two protons: the carboxylic acid proton (
The "Dual-Proton" Challenge
Unlike standard Wittig reagents, this salt is a zwitterion precursor. It consumes two equivalents of base before the active ylide is generated.
-
Step 1 (Solubilization & Neutralization): The first equivalent of base removes the carboxylic acid proton, forming a betaine-carboxylate salt . This intermediate is highly polar and often precipitates in non-polar solvents.
-
Step 2 (Ylide Formation): The second equivalent removes the
-proton adjacent to the phosphorus, generating the active phosphorane dianion .
Mechanistic Pathway:
Figure 1: The sequential deprotonation pathway required for activation.
Solvent Selection Matrix
The choice of solvent dictates the reaction mechanism (Kinetic vs. Thermodynamic) and the base compatibility.
A. The Kinetic Controller: Tetrahydrofuran (THF)
-
Best For: High Z-stereoselectivity (cis-alkenes) and sensitive substrates.
-
The Challenge: The starting phosphonium salt is poorly soluble in THF.
-
The Solution: The reaction proceeds as a heterogeneous suspension . As the base (e.g., LiHMDS or NaHMDS) is added, the deprotonated ylide becomes more soluble or forms a fine dispersion.
-
Critical Parameter: Temperature must be kept low (-78°C) to prevent equilibration of the oxaphosphetane intermediate, ensuring Z-selectivity.
B. The Solubilizer: Dimethyl Sulfoxide (DMSO)[1][2][3]
-
Best For: Sterically hindered ketones, unreactive aldehydes, and large-scale synthesis where cryogenic cooling is difficult.
-
The Mechanism: DMSO dissolves the salt completely. When used with Sodium Hydride (NaH), it forms the Dimsyl Anion , a powerful base.
-
Trade-off: The high polarity of DMSO stabilizes the betaine intermediate, allowing equilibration. This often erodes Z-selectivity, leading to thermodynamic E/Z mixtures.
C. Comparative Data Table
| Feature | THF (Anhydrous) | DMSO | Toluene |
| Solubility of Salt | Poor (Suspension) | Excellent | Very Poor |
| Recommended Base | LiHMDS, NaHMDS, KOtBu | NaH (Dimsyl anion) | KHMDS, KOtBu |
| Stereoselectivity | High Z (Kinetic) | Low (Thermodynamic Mix) | High Z |
| Reaction Temp | -78°C to 0°C | 25°C to 60°C | Reflux (often) |
| Moisture Sensitivity | High | Extreme (Hygroscopic) | Moderate |
Detailed Protocols
Protocol A: High-Selectivity Z-Olefination (THF/LiHMDS)
Use this for pheromone synthesis, fatty acids, or when stereochemistry is critical.
Reagents:
-
2-Carboxyethyl(triphenyl)phosphonium chloride (1.0 equiv)
-
LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv )
-
Aldehyde (0.9 equiv)
-
Anhydrous THF
Step-by-Step:
-
Suspension: In a flame-dried flask under Argon, suspend the phosphonium salt in anhydrous THF (0.5 M concentration). The salt will not dissolve; this is normal.
-
First Deprotonation: Cool to 0°C . Add the first 1.1 equiv of LiHMDS dropwise. The mixture may clarify slightly or change color as the carboxylate forms. Stir for 30 mins.
-
Second Deprotonation: Cool to -78°C (Dry ice/Acetone). Add the remaining 1.1 equiv of LiHMDS slowly. The solution should turn a characteristic deep orange/red color, indicating the ylide dianion . Stir for 1 hour at -78°C.
-
Addition: Dissolve the aldehyde in minimal THF and add dropwise to the cold ylide.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to Room Temperature (RT) overnight.
-
Quench: Add Saturated
solution.
Protocol B: The "Acid-Base" Purification Strategy (Self-Validating)
This workup solves the notorious problem of removing Triphenylphosphine Oxide (TPPO).
The product contains a carboxylic acid.[1][2] We leverage this to separate it from neutral TPPO without column chromatography.
Workflow Diagram:
Figure 2: Acid-Base extraction workflow for TPPO removal.
Procedure:
-
Alkaline Wash: After quenching, adjust the aqueous phase pH to >12 using 1N NaOH. The product is now a water-soluble carboxylate.
-
TPPO Removal: Extract the aqueous layer 3 times with Dichloromethane (DCM) or Toluene .
-
Why? TPPO is neutral and highly soluble in DCM. It migrates to the organic layer. The product stays in the water.
-
-
Acidification: Discard the organic washes. Cool the aqueous layer and acidify carefully with 2N HCl to pH ~2. The product precipitates or oils out as the free acid.
-
Final Extraction: Extract the acidic aqueous layer with Diethyl Ether or Ethyl Acetate. Dry over
and evaporate. -
Result: High-purity carboxylic acid with minimal TPPO contamination.
Troubleshooting & Optimization
-
Low Yield: Often caused by moisture in the salt. Phosphonium salts are hygroscopic. Action: Dry the salt in a vacuum oven at 50°C over
for 24 hours before use. -
Incomplete Reaction: If using Protocol A (THF), the salt may be too coarse. Action: Sonicate the suspension for 10 minutes before adding the base to increase surface area.
-
Isomerization: If Z-selectivity is lower than expected, ensure the reaction remains at -78°C during aldehyde addition. Lithium salts (from LiHMDS) can promote "Stereochemical Drift" (Maryanoff & Reitz, 1989). Action: Switch to salt-free conditions using NaHMDS or KHMDS if solubility permits.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[3] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3][4][5][6][7][8][9] Chemical Reviews, 89(4), 863–927.[6]
-
Corey, E. J., et al. (1970).[3] Stereospecific synthesis of olefins from 2-carboxyethyltriphenylphosphonium halides. Journal of the American Chemical Society.[3][7][10] (Foundational protocol for carboxylated ylides).
-
Thermo Fisher Scientific. (2023). (2-Carboxyethyl)
-
BenchChem. (2025).[1] Solubility of Phosphonium Salts in Organic Solvents: Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2-Carboxyethyl)triphenylphosphonium chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. B. E. Maryanoff and A. B. Reitz, “The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Sta- bilized Carbanions. Stereochemistry, Mechanism, and Se- lected Synthetic Aspects,” Chemical Reviews, Vol. 89, No. 4, 1989, pp. 863-927. doi10.1021/cr00094a007 - References - Scientific Research Publishing [scirp.org]
- 7. chimia.ch [chimia.ch]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
Procedure for synthesizing fatty acids using Wittig reagents
Application Notes & Protocols
Topic: Strategic Synthesis of Unsaturated Fatty Acids via the Wittig Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: Precision in Alkene Synthesis for Biological Exploration
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds.[1][2][3] Discovered by Georg Wittig in 1954, this Nobel Prize-winning transformation offers a powerful method for converting aldehydes and ketones into alkenes with predictable regioselectivity.[4][5] For researchers in fatty acid chemistry and drug development, the Wittig reaction is particularly valuable. It provides a strategic and often stereocontrolled route to synthesize unsaturated and polyunsaturated fatty acids, which are crucial as biological signaling molecules, components of cell membranes, and therapeutic agents.[6]
This guide provides an in-depth exploration of the Wittig reaction for fatty acid synthesis, detailing the underlying mechanism, offering a robust experimental protocol, and discussing field-proven insights for optimization and troubleshooting.
The Wittig Reaction: Mechanism and Stereochemical Control
The power of the Wittig reaction lies in its two key components: a carbonyl compound (an aldehyde or ketone) and a phosphorus ylide, also known as a Wittig reagent.[7][8] The reaction's driving force is the formation of a highly stable triphenylphosphine oxide byproduct, which ensures the reaction proceeds to completion.[4]
Formation of the Phosphorus Ylide
The synthesis of the Wittig reagent is a two-step process that begins with a standard SN2 reaction. Triphenylphosphine, an excellent nucleophile, attacks a primary alkyl halide to form a stable phosphonium salt.[4][9] This salt is then deprotonated using a strong base to generate the ylide—a neutral molecule with adjacent positive and negative charges.[2][4]
-
Step 1: SN2 Reaction: Ph3P + R-CH2-X → [Ph3P+-CH2R]X-
-
Step 2: Deprotonation: [Ph3P+-CH2R]X- + Base → Ph3P=CHR (Ylide) + Base-H+ + X-
The choice of base is critical and depends on the acidity of the proton on the carbon adjacent to the phosphorus. For simple alkyl groups, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[4][10]
The Olefination Mechanism
The core of the Wittig reaction is the interaction between the nucleophilic carbon of the ylide and the electrophilic carbon of the carbonyl group. While early mechanisms postulated a zwitterionic betaine intermediate, modern experimental and computational studies support a concerted [2+2] cycloaddition pathway under salt-free conditions.[9][11][12][13]
-
[2+2] Cycloaddition: The ylide and the aldehyde or ketone approach each other, leading to a four-membered ring intermediate called an oxaphosphetane.[2][8]
-
Cycloreversion: This highly strained ring rapidly collapses in a syn-elimination process, breaking the C-P and C-O bonds and forming a C=C double bond (the desired alkene) and a P=O double bond (triphenylphosphine oxide).[9][13]
Caption: General mechanism of the Wittig reaction.
Controlling E/Z Stereoselectivity
The geometry of the resulting double bond is a critical consideration in fatty acid synthesis. The stereochemical outcome depends largely on the nature of the 'R' group on the ylide:
-
Non-stabilized Ylides (R = alkyl): These ylides are highly reactive and typically lead to the formation of the (Z)-alkene (cis) as the major product.[11] The reaction is kinetically controlled, and the transition state leading to the cis-oxaphosphetane is sterically favored.
-
Stabilized Ylides (R = electron-withdrawing group, e.g., -CO2R): These ylides are less reactive and allow for equilibration of intermediates. The reaction is thermodynamically controlled, favoring the more stable (E)-alkene (trans) product.[11][14]
For synthesizing many naturally occurring unsaturated fatty acids, achieving high (Z)-selectivity is paramount. This is typically accomplished by using non-stabilized ylides and carefully controlling reaction conditions, such as temperature.[15]
Core Protocol: Synthesis of (Z)-Oleic Acid Precursor
This protocol details a representative synthesis of a C18 monounsaturated fatty acid ester using a non-stabilized Wittig reagent to ensure (Z)-selectivity. The synthesis involves the reaction of nonyltriphenylphosphonium bromide with methyl 9-oxononanoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-Bromononane | ReagentPlus®, 98% | Sigma-Aldrich |
| Triphenylphosphine (Ph3P) | 99% | Acros Organics |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Methyl 9-oxononanoate | ≥97% | TCI America |
| Diethyl ether | ACS Reagent | Fisher Scientific |
| Saturated aq. NH4Cl solution | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | VWR Chemicals |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
Safety Note: Anhydrous solvents and strong bases like n-BuLi are highly reactive and must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using proper Schlenk line or glovebox techniques.
Caption: Workflow for fatty acid synthesis via the Wittig reaction.
Step-by-Step Methodology
Step 1: Preparation of Nonyltriphenylphosphonium Bromide (Phosphonium Salt)
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add triphenylphosphine (26.2 g, 100 mmol) and anhydrous toluene (200 mL) under an argon atmosphere.
-
Add 1-bromononane (20.7 g, 100 mmol) via syringe.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials.
-
Dry the resulting phosphonium salt under high vacuum to yield a fine white powder. Store in a desiccator.
Expertise & Experience: Using a primary alkyl halide is crucial as secondary halides are inefficient in the initial SN2 reaction.[4] Refluxing ensures the reaction goes to completion, and washing with a non-polar solvent like ether effectively removes residual non-polar starting materials.
Step 2: In Situ Generation of the Wittig Reagent (Ylide)
-
Suspend the dried nonyltriphenylphosphonium bromide (23.5 g, 50 mmol) in anhydrous THF (250 mL) in a flame-dried, three-neck flask under argon.
-
Cool the suspension to -78°C using a dry ice/acetone bath. The mixture will be a thick slurry.
-
Slowly add n-butyllithium (20 mL of a 2.5 M solution in hexanes, 50 mmol) dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise above -70°C.
-
Upon addition, the white suspension will turn into a deep orange or reddish-brown solution, indicating the formation of the ylide.[16] Stir the solution at -78°C for an additional hour.
Trustworthiness: The color change is a key visual indicator of successful ylide formation. Maintaining a low temperature is critical to prevent ylide decomposition and side reactions. Anhydrous conditions are absolutely essential, as any water will quench the n-BuLi and the ylide.
Step 3: The Wittig Olefination Reaction
-
While maintaining the ylide solution at -78°C, add a solution of methyl 9-oxononanoate (8.6 g, 50 mmol) in anhydrous THF (50 mL) dropwise over 20 minutes.
-
After the addition is complete, stir the reaction mixture at -78°C for 2 hours.
-
Slowly warm the mixture to room temperature and allow it to stir overnight (approx. 12-16 hours). The color will fade from dark orange to a pale yellow or off-white suspension.
Expertise & Experience: Adding the aldehyde at low temperature and then slowly warming allows for controlled formation of the kinetically favored cis-oxaphosphetane, maximizing (Z)-alkene selectivity.[15] The fading color indicates consumption of the ylide.
Step 4: Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude oil containing the desired fatty acid ester and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2). The fatty acid ester is less polar and will elute before the triphenylphosphine oxide.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield methyl (Z)-octadec-9-enoate as a colorless oil.
Trustworthiness: The aqueous work-up removes inorganic salts and polar byproducts. Triphenylphosphine oxide is a common byproduct that is often crystalline but can be challenging to separate. Silica gel chromatography is the most reliable method for obtaining a high-purity product. The separation can be monitored by thin-layer chromatography (TLC).
Applications in Drug Development and Research
The ability to precisely install double bonds with defined stereochemistry makes the Wittig reaction indispensable for creating:
-
Bioactive Natural Products: Many complex natural products with therapeutic properties, such as macrolides and alkaloids, contain specific alkene geometries that are critical for their biological activity. The Wittig reaction is a key strategy in their total synthesis.[17][18]
-
Pharmaceutical Intermediates: The synthesis of drugs like the cardiovascular agent Sacubitril and the lipid-lowering agent Rosuvastatin leverages the Wittig reaction to construct key molecular frameworks.[19]
-
Molecular Probes: Fluorescently labeled fatty acids, used to study lipid metabolism and membrane dynamics, can be synthesized using Wittig-based strategies to build the necessary conjugated polyene systems.[20]
-
Metabolic Studies: Synthesizing rare or modified fatty acids allows researchers to probe enzyme function, explore metabolic pathways, and understand the role of specific lipids in health and disease.[6]
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Dalal Institute. Wittig Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Sathee Jee. Chemistry Wittig Reaction. [Link]
-
Study.com. (n.d.). The Wittig Reaction | Mechanism, Application & Examples. [Link]
-
Robb, M. A., et al. (2019). Dissection of the Mechanism of the Wittig Reaction. The Journal of Organic Chemistry. [Link]
-
Lumen Learning. The Wittig reaction. Organic Chemistry II. [Link]
-
Heravi, M. M., et al. (2021). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ResearchGate. [Link]
-
Heravi, M. M., et al. (2019). Recent advances in the applications of Wittig reaction in the total synthesis of natural products containing lactone, pyrone, and lactam as a scaffold. INIS-IAEA. [Link]
-
Fletcher, S. P., & Procter, D. J. (2010). Facile and stereoselective synthesis of (Z)-15-octadecenoic acid and (Z)-16-nonadecenoic acid: monounsaturated omega-3 fatty acids. PubMed. [Link]
-
Heravi, M. M., et al. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. PubMed. [Link]
-
Oreate AI Blog. (2026, January 7). Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
Morin, M. A., et al. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination. Organic Syntheses Procedure. [Link]
-
Ali, M. A., & Yoo, B. W. (2015). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. ResearchGate. [Link]
-
Visualize Organic Chemistry. Wittig olefination. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Reddit. (2012, December 19). Help with Wittig Synthesis. r/chemistry. [Link]
-
Chem LibreTexts. (2020, October 15). Wittig reaction. [Link]
-
Reddit. (2013, May 7). Wittig Reaction Conditions. r/chemistry. [Link]
-
MDPI Encyclopedia. (2023, June 28). Wittig Reactions under Sonication Conditions. [Link]
-
Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. [Link]
-
Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. [Link]
-
Harcken, C., & Martin, S. F. (2001). Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols. PubMed. [Link]
-
Kuerschner, L., et al. (2012). Fluorescent Penta- and Hexaene Fatty Acids by a Wittig–Horner/Elimination Strategy. The Journal of Organic Chemistry. [Link]
-
Chad's Prep. (2021, April 6). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
-
Wikipedia. Fatty acid synthesis. [Link]
-
BioTek. (2024, November 12). Short-answers Reasoning Questions On Fatty Acids And Triglycerides Synthesis. [Link]
-
LibreTexts Chemistry. (2024, September 22). 29.4: Biosynthesis of Fatty Acids. [Link]
Sources
- 1. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
- 2. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Wittig olefination - Visualize Organic Chemistry [visualizeorgchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. Facile and stereoselective synthesis of (Z)-15-octadecenoic acid and (Z)-16-nonadecenoic acid: monounsaturated omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Base Stoichiometry for Acidic Phosphonium Salts
The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with standard organic synthesis but is facing non-standard stoichiometry issues.
Doc ID: TS-WIT-042 | Version: 2.1 | Last Updated: 2026-02-20 Topic: Calculating Base Equivalents for Non-Standard/Acidic Wittig Reagents
The Diagnostic Framework
Issue: Standard Wittig protocols prescribe a 1:1 ratio of Base:Salt. When applied to "acidic" phosphonium salts (those containing functional groups like
Root Cause Analysis:
Phosphonium salts (
We categorize these salts into three "Acidity Buckets" to determine the correct base load:
| Acidity Bucket | Description | Base Consumption Priority | |
| Type A: Adventitious Acid | Trapped mineral acid (e.g., HBr, HCl) from synthesis. Common in non-crystalline or hygroscopic salts. | 1st (Instantaneous) | |
| Type B: Structural Acid | Functional groups on the carbon skeleton ( | 2nd (Fast) | |
| Type C: | The target proton on the carbon adjacent to Phosphorus. | 3rd (Rate Determining) |
The Master Equation:
To ensure full conversion, you must calculate Total Base Equivalents (
Decision Logic & Workflows (Visualized)
Diagram 1: Sequential Deprotonation Pathway
This diagram illustrates why standard stoichiometry fails. The base is "sacrificed" to higher-acidity protons before the ylide can form.
Caption: Kinetic prioritization of base consumption. The ylide (blue) only forms after all Type A and Type B protons are neutralized.
Troubleshooting Scenarios (Q&A)
Scenario 1: The "Hidden" Acid (Type A)
User Question: I synthesized my own benzyl phosphonium bromide. I am using exactly 1.05 eq of NaHMDS, but my yields are consistently ~60%. The salt is dry.[1] What is happening?
Technical Insight:
Synthetic phosphonium salts (especially those made from HBr/benzyl bromide) often trap mineral acid in the crystal lattice or exist as hydrohalide adducts (
-
Mechanism: The first 0.3 eq of your base is neutralizing the trapped HBr. You effectively only have 0.7 eq of base available to generate the ylide.
-
Solution: You cannot rely on weight. You must determine the "Base Neutralization Point" (BNP) empirically.
-
Action: Perform the Sacrificial Aliquot Protocol (See Section 4).
Scenario 2: Carboxy-Wittig Reagents (Type B)
User Question: I am running a Wittig reaction with (3-carboxypropyl)triphenylphosphonium bromide. I used 2.0 equivalents of LiHMDS (1 for COOH, 1 for Ylide). The reaction mixture turned heterogeneous and clumped up. Why?
Technical Insight: This is a Rheological/Solubility Failure , not just stoichiometry.
-
The Dianion Problem: Deprotonating the
gives a carboxylate ( ). Deprotonating the -carbon creates a dianion. These species are highly polar and often insoluble in standard Wittig solvents like pure THF or Toluene. -
Precipitation: If the dianion crashes out, it cannot react with the aldehyde.
-
Action:
-
Switch Base: Use NaH or KOtBu in a polar aprotic solvent (DMSO or DMF). The potassium/sodium salts of dianions are often more soluble in DMSO than lithium salts are in THF.
-
Stoichiometry Adjustment: Use 2.2 equivalents . The first 1.0 eq is sacrificial. The second 1.0 eq forms the ylide. The extra 0.2 ensures the equilibrium is pushed fully to the ylide side.
-
Scenario 3: The "Fading" Ylide
User Question: I add my base, the solution turns yellow (ylide forms), but fades back to white within 5 minutes. I haven't added the aldehyde yet.
Technical Insight:
This indicates Proton Transfer Equilibrium . You likely have a Type B proton (like a phenol or an acidic amide) that has a
-
Mechanism: You formed the ylide kinetically, but it is slowly deprotonating another site on the molecule (or an impurity) that is thermodynamically more stable but kinetically slower.
-
Action: You need a base excess.[1] Add base until the yellow color persists for at least 15 minutes. Record this volume. This is your true
(Time Zero) for aldehyde addition.
Validated Protocol: The "Sacrificial Aliquot" Titration
Do not guess the purity of your salt. Measure it.
Purpose: To determine the exact volume of base required to neutralize adventitious/structural acids before generating the active ylide.
Reagents:
-
Your Phosphonium Salt (100 mg)
-
Solvent (Dry THF or DMSO, matching your reaction)
-
Base (The exact titer you plan to use, e.g., 1.0 M NaHMDS)
-
Visual Indicator: The ylide itself (usually yellow/orange).
Step-by-Step:
-
Dissolve: Dissolve 100 mg of salt in 2 mL of solvent under Nitrogen.
-
Titrate: Add base in 10
increments. -
Observation:
-
Phase 1: Solution remains colorless (or milky). Base is consuming Type A/B acids.
-
Phase 2: A transient yellow color appears but vanishes upon stirring.
-
Phase 3 (Endpoint): A persistent yellow/orange color remains for >30 seconds.
-
-
Calculation:
-
Scale Up: For your main reaction, your Total Base =
.
Diagram 2: Titration Decision Tree
Caption: Logic flow for determining the true base requirement via colorimetric endpoint.
Summary Data Table: Common Acidic Scenarios
| Salt Type | Example Structure | Recommended Base | Stoichiometry (Base:Salt) | Critical Note |
| Standard | 1.05 : 1 | Use slight excess for moisture scavenging. | ||
| Carboxylic | 2.20 : 1 | 1.0 eq for COOH, 1.0 for Ylide, 0.2 excess. | ||
| Phenolic | 2.10 : 1 | Phenoxide forms first. | ||
| Bis-Salt | 2.10 : 1 | Requires 2 eq to form double ylide. | ||
| Impure | Any salt with excess HBr | Any | Titrate : 1 | Use Protocol in Section 4. |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[2][3] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][5][6][7][8] Chemical Reviews, 89(4), 863–927.
-
Vedejs, E., & Peterson, M. J. (1994).[4] Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1–158.[4]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Phosphorus and Sulfur ylides).
-
BenchChem Technical Support. (2025). Phosphonium Salt Synthesis and Purification Protocols.
Sources
- 1. atc.io [atc.io]
- 2. semanticscholar.org [semanticscholar.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Phosphonium Ylide Stability & Synthesis
Topic: Preventing Decarboxylation During Phosphonium Ylide Formation Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge:
Researchers working with (Carboxymethyl)triphenylphosphonium salts (e.g.,
Instead of generating the desired carboxylate-functionalized ylide, the system releases
The Solution Strategy: Success relies on bypassing the thermally unstable zwitterionic intermediate by rapidly accessing the dianion species (ylide-carboxylate) under strictly anhydrous, cryogenic conditions.
The Mechanism of Failure (Visualization)
To prevent the issue, one must understand the bifurcation point. The diagram below illustrates the competition between the desired ylide formation and the irreversible decarboxylation pathway.
Figure 1: Mechanistic divergence. The Zwitterion is the "danger zone." If left without a second equivalent of base, or if heated, it ejects
Troubleshooting Guide (Q&A)
Issue 1: "I see gas evolution immediately upon adding base."
Diagnosis: You are likely witnessing the decarboxylation of the zwitterion.
-
Cause: The reaction temperature is too high, or the first equivalent of base was added too slowly without cooling, allowing the unstable zwitterion to decompose before the second deprotonation could stabilize it.
-
Corrective Action:
-
Cool the reaction vessel to -78°C (or at least 0°C) before adding any base.
-
Ensure you are using 2.2 equivalents of base. The first equivalent neutralizes the acid; the second generates the ylide.
-
Switch to a "one-pot" addition where the phosphonium salt is added to a pre-cooled solution of the base (inverse addition) to ensure rapid dianion formation.
-
Issue 2: "My product is the methyl-alkene, not the carboxyl-alkene."
Diagnosis: You successfully performed a Wittig reaction, but with the wrong ylide (the decarboxylated methyl ylide).
-
Cause: This confirms the starting material decarboxylated before reacting with your aldehyde/ketone. This often happens when using carbonate bases (like
) or heating the reaction to reflux in an attempt to push the conversion. -
Corrective Action:
-
Stop heating. Carboxy-ylides are thermally sensitive.
-
Change Base: Switch from weak/semi-aqueous bases to NaH (Sodium Hydride) or LHMDS (Lithium Hexamethyldisilazide) in anhydrous THF. These generate the stable lithium carboxylate species.
-
Issue 3: "Can I use aqueous NaOH or KOH?"
Diagnosis: Hydrolysis risk.
-
Technical Insight: While stabilized ylides (esters) can sometimes withstand aqueous conditions, free acid precursors cannot. In water, the solvation of the carboxylate reduces the energy barrier for decarboxylation.
-
Rule: Strictly anhydrous conditions are required for (carboxymethyl)phosphonium salts. Use dry THF or DME.
Optimized Experimental Protocols
Protocol A: The "Cold Dianion" Method (Gold Standard)
Best for: Generating free-acid functionalized alkenes.
Reagents:
-
(2-Carboxyethyl)triphenylphosphonium bromide (or similar).[1]
-
Base: LHMDS (1.0 M in THF) or NaH (dry, 95%).
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Solvation: Suspend the phosphonium salt (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Cryogenics: Cool the slurry to -78°C .
-
Deprotonation (The Critical Step):
-
Add 2.2 equivalents of LHMDS dropwise.
-
Why? The first eq removes the carboxyl proton. The second removes the
-proton. -
Observation: The solution should turn deep yellow/orange (characteristic of the ylide).
-
-
Warming: Allow the mixture to warm to 0°C over 30 minutes. Do not exceed 10°C.
-
Reaction: Add the aldehyde (0.9 eq) slowly at 0°C.
-
Quench: Stir at RT for 2 hours, then quench with dilute HCl (to reprotonate the carboxylate).
Protocol B: The Silyl-Protection Strategy
Best for: Substrates prone to rapid decarboxylation.
If Protocol A fails, protect the acid in situ to prevent the zwitterion formation entirely.
-
Treat the phosphonium acid salt with 1.0 eq of TMS-Cl (Trimethylsilyl chloride) and mild base (e.g., Imidazole) to form the silyl ester.
-
Perform the standard Wittig reaction on the silyl ester (which behaves like a stabilized ylide).
-
Perform an acidic workup to cleave the silyl group and reveal the free acid.
Data & Selection Tables
Base Selection Matrix for Carboxy-Ylides
| Base | pKa (Conj.[2] Acid) | Suitability | Risk Factor |
| LHMDS | 26 | Excellent | Low. Lithium coordinates carboxylate, stabilizing the dianion. |
| NaH | 35 | Good | Moderate. Requires H2 venting. Irreversible deprotonation. |
| KOtBu | 17 | Fair | High.[3] Bulky, but can act as a nucleophile towards esters. |
| NaOH/KOH | 15.7 | Do Not Use | Critical. Water promotes decarboxylation.[4][5] |
| K2CO3 | 10.3 | Do Not Use | Critical. Insufficient basicity for rapid dianion formation; promotes thermal decomposition. |
Stability Comparison
| Species | Structure | Thermal Stability | Decarboxylation Risk |
| Cation | High (as solid salt) | Low (unless heated) | |
| Zwitterion | Very Low | Critical (Reaction intermediate) | |
| Dianion | Moderate | Low (Stabilized by charge delocalization) |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[6] Chemical Reviews, 89(4), 863–927.
-
Corey, E. J., & Kang, J. (1982). "Stereospecific synthesis of 1,3-dienes from aldehydes and (3-carboxyallyl)triphenylphosphonium bromide." Journal of the American Chemical Society, 104(17), 4724–4725.
-
Stanton, J. A., et al. (2008). "Use of the Wittig Reaction for the Synthesis of
-Unsaturated Acids." Journal of Chemical Education, 85(4), 553. -
Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition, 5(1), 126.
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic Phosphonium Chloride Salts
Ticket ID: PHOS-HYGRO-001 Subject: Optimization of Storage, Handling, and Purification of Phosphonium Chlorides Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
Phosphonium chloride salts (e.g., (Methoxymethyl)triphenylphosphonium chloride) are critical precursors for Wittig olefination reagents. However, their extreme hygroscopicity presents a dual challenge:
-
Stoichiometric Error: Absorbed water adds non-reactive mass, leading to under-loading of the ylide and incomplete conversion of the carbonyl substrate.
-
Reagent Decomposition: Moisture facilitates hydrolysis, generating phosphine oxides (inert) and mineral acids (which quench the base required for ylide formation).
This guide provides a self-validating workflow to ensure your reagents are chemically competent before you commit valuable substrates to the reaction.
Module 1: Diagnostic & Quality Control (QC)
Is my reagent usable "as is"?
Before use, visually inspect the material. Pure phosphonium chlorides are typically free-flowing white crystalline powders.
-
Warning Sign: Clumping, "sticky" texture, or formation of a hard "brick" indicates significant water absorption.
-
Critical Failure: Liquefaction (deliquescence) suggests the salt is heavily hydrated and likely hydrolyzed.
Quantitative Validation: P NMR
Do not rely on melting point alone, as water can depress the range deceptively.
Standard Shifts (Reference: 85%
| Species | Approx.[1][2][3][4] Chemical Shift ( | Notes |
| Pure Phosphonium Salt | ~20 – 25 ppm | Sharp singlet. |
| Triphenylphosphine Oxide (TPPO) | ~29 – 30 ppm | Common impurity from hydrolysis/oxidation. |
| Phosphonium Ylide | Variable | Distinct shift upon deprotonation (often colored). |
Note: Shifts are solvent-dependent. Run a baseline of your specific salt in dry
or. If the Salt and Oxide peaks overlap, spike the sample with a small amount of authentic Triphenylphosphine Oxide to confirm identity.
Module 2: Remediation Protocols (Drying & Purification)
My reagent is wet. How do I fix it?
Use the following decision matrix to determine the necessary intervention.
Figure 1: Decision tree for remediating hygroscopic phosphonium salts. Use Protocol A for moisture removal and Protocol B if hydrolysis products (oxides) are detected.
Protocol A: High-Vacuum Drying (Physical Water Removal)
Best for: Salts that are clumping but chemically pure (low oxide content).
-
Place the salt in a round-bottom flask or Schlenk tube.
-
Connect to a high-vacuum manifold (< 1.0 mbar).
-
Heat the flask using an oil bath to 60–100°C (Compound dependent; (Methoxymethyl)triphenylphosphonium chloride is stable at 80°C).
-
Time: Dry for 4–12 hours.
-
Desiccant: For best results, place a trap with
between the flask and the pump to protect the pump oil.
Protocol B: Recrystallization (Chemical Purification)
Best for: Salts contaminated with significant Phosphine Oxide (TPPO). TPPO is highly soluble in many organic solvents, whereas the salt can be precipitated.
-
Dissolution: Dissolve the crude salt in the minimum amount of dry Dichloromethane (DCM) or Chloroform (
) at room temperature. -
Precipitation: Slowly add dry Diethyl Ether or Ethyl Acetate with vigorous stirring until the solution turns cloudy.
-
Crystallization: Cool the mixture to 0°C or -20°C to maximize yield.
-
Filtration: Filter under inert atmosphere (Schlenk frit) or rapidly on a Büchner funnel if minimizing exposure.
-
Wash: Wash the filter cake with cold Ether/Hexane to remove residual oxide.
-
Dry: Proceed immediately to Protocol A to remove solvent residues.
Module 3: Handling & Weighing Techniques
How do I weigh it without it absorbing water immediately?
The "Difference Weighing" Method (Benchtop): If a glovebox is unavailable, do not weigh the salt onto weighing paper on an open balance.
-
Dry the salt in a Schlenk tube/flask (Protocol A).
-
Under Argon/Nitrogen flow, transfer an approximate amount to a pre-dried, tared vial with a cap.
-
Cap immediately and weigh the Vial + Salt .
-
Quickly dump the salt into your reaction flask (under inert flow).
-
Immediately recap and weigh the Empty Vial .
-
Mass Added = (Mass Initial) - (Mass Final).
-
Why? This minimizes the surface area exposed to air during the measurement.
-
Module 4: Reaction Troubleshooting (Wittig Focus)
Scenario: I added the base, but the color didn't change (or yield is low).
In Wittig chemistry, the phosphonium salt must be deprotonated by a base (e.g., NaHMDS, KOtBu, n-BuLi) to form the colored Ylide .
Figure 2: The "Silent Killer" of Wittig reactions. Moisture consumes the base before it can deprotonate the phosphonium salt.
FAQ: Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No color change upon base addition | Wet salt or wet solvent quenched the base. | Dry salt (Protocol A). Ensure solvent is anhydrous (<50 ppm water). |
| Reaction mixture solidifies | Salt concentration too high (>0.5 M). | Dilute reaction. Phosphonium salts often form thick slurries. |
| Low Yield / Incomplete Conversion | Incorrect Stoichiometry. | If salt was wet, you weighed water, not reagent. Recalculate based on dry mass or use excess (1.5 - 2.0 equiv). |
| "Fishy" Smell | Phosphine generation. | Thermal decomposition or reduction occurring. Check temperature limits. |
Module 5: Safety & Disposal[7]
-
Toxicity: Phosphonium salts are often toxic and corrosive.[5] They can cause serious eye damage (Category 1) and skin irritation.[6]
-
Inhalation: Avoid dust generation.[6] Use a fume hood. Inhalation of dust can cause respiratory tract irritation.[5]
-
Thermal Hazards: Do not overheat (>200°C) as decomposition can release Chloromethane (
) or Hydrogen Chloride (HCl) . -
Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (Methoxymethyl)triphenylphosphonium chloride. Link
-
BenchChem. (2025).[2] Technical Support Center: Phosphonium Salt Synthesis & Troubleshooting. Link
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Department of Chemistry. Link
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. (For
NMR reference shifts). Link
Sources
- 1. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
Comparative Guide: Carboxyethyl vs. Carboxymethyl Phosphonium Reagents in Olefination
Executive Summary
In medicinal chemistry and total synthesis, the choice between Carboxymethyl triphenylphosphonium and (2-Carboxyethyl) triphenylphosphonium reagents is not merely a matter of chain length—it is a strategic decision between thermodynamic and kinetic control.
This guide delineates the mechanistic divergence between these two reagents. While the carboxymethyl variant (
Part 1: Mechanistic Divergence & Structural Logic
The fundamental difference lies in the proximity of the carbonyl group to the phosphorus-bearing carbon. This proximity dictates the electronic nature of the ylide and, consequently, the stereochemical outcome.
The Stabilized Ylide: Carboxymethyl Phosphonium
-
Reagent: (Carboxymethyl)triphenylphosphonium bromide/chloride.
-
Structure:
-
Ylide Nature: Stabilized. Upon deprotonation, the negative charge on the
-carbon is delocalized into the adjacent carbonyl group (enolate resonance). -
Outcome: The reaction is reversible (thermodynamic control), favoring the formation of the (E)-alkene to minimize steric strain in the oxaphosphetane intermediate.
-
Product: Conjugated
-unsaturated acids.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
The Non-Stabilized Ylide: Carboxyethyl Phosphonium
-
Reagent: (2-Carboxyethyl)triphenylphosphonium bromide.
-
Structure:
-
Ylide Nature: Non-Stabilized. The carbonyl group is separated by a methylene spacer (
-position). The ylide electron density is localized on the -carbon, making it highly reactive and unstable. -
Outcome: The reaction is irreversible (kinetic control). The high energy of the transition state leads to the (Z)-alkene via the erythro-betaine/oxaphosphetane, which forms fastest due to minimized steric interactions in the puckered transition state.
-
Product: Deconjugated
-unsaturated acids.
Pathway Visualization (DOT Diagram)
Figure 1: Decision tree illustrating the mechanistic divergence between stabilized (Carboxymethyl) and non-stabilized (Carboxyethyl) pathways.
Part 2: Performance Matrix & Comparative Data
The following table summarizes the critical performance metrics derived from standard synthetic applications.
| Feature | Carboxymethyl Phosphonium | Carboxyethyl Phosphonium |
| Ylide Stability | High (Air/Moisture stable solid) | Low (Sensitive, prepare in situ) |
| pKa ( | ~8.5 - 9.0 (Acidic) | ~22 - 24 (Weakly Acidic) |
| Required Base | Weak/Moderate (NaOH, | Strong (NaHMDS, LiHMDS, |
| Stereoselectivity | >95:5 E:Z (Trans) | >90:10 Z:E (Cis) under salt-free conditions |
| Reactivity Scope | Aldehydes (Slow with Ketones) | Aldehydes & Ketones (High Reactivity) |
| Side Reactions | Minimal; occasional Cannizzaro on aldehyde | Elimination (to vinyl phosphonium) if base is too strong/hot |
| Primary Application | Conjugated Linkers, Michael Acceptors | Chain Extension, Skipped Dienes, Fatty Acids |
Expert Insight: Do not confuse (2-Carboxyethyl)triphenylphosphonium with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a reducing agent for disulfides and will not perform Wittig chemistry.
Part 3: Experimental Protocols
Protocol A: Synthesis of -Unsaturated Acids (E-Selective)
Using Carboxymethyltriphenylphosphonium Bromide
Rationale: The stabilized ylide allows for a biphasic or mild base protocol, making this robust for scale-up.
-
Preparation: Dissolve the aldehyde (1.0 equiv) and Carboxymethyltriphenylphosphonium bromide (1.2 equiv) in DCM (0.5 M).
-
Reaction: Add aqueous NaOH (2.0 M, 2.0 equiv) or solid
(2.0 equiv) and catalytic 18-crown-6 (if using solid base). -
Monitoring: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC (UV active product).
-
Workup: Acidify the aqueous layer (if product is the free acid) to pH 2 with 1N HCl, then extract with EtOAc.
-
Purification: Recrystallization is often sufficient due to high E-selectivity.
Protocol B: Synthesis of -Unsaturated Acids (Z-Selective)
Using (2-Carboxyethyl)triphenylphosphonium Bromide
Rationale: The non-stabilized ylide requires strictly anhydrous conditions and a strong base (LiHMDS/NaHMDS) to ensure kinetic control (Z-selectivity) and prevent proton-transfer side reactions.
-
Ylide Generation:
-
Flame-dry a flask and purge with Argon.
-
Suspend (2-Carboxyethyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.2 M).
-
Cool to 0°C (Critical to prevent elimination).
-
Add NaHMDS (2.2 equiv) dropwise. (Note: 1st equiv deprotonates the COOH, 2nd equiv forms the ylide).
-
Stir for 30–60 mins. The solution should turn a characteristic deep orange/red color.
-
-
Coupling:
-
Cool the ylide solution to -78°C .
-
Add the aldehyde (1.0 equiv) in THF dropwise.
-
Stir at -78°C for 1 hour, then allow to warm slowly to RT over 2 hours.
-
-
Quench: Quench with saturated
solution. -
Workup: Acidify aqueous layer to pH 3, extract with
. -
Purification: Flash chromatography is usually required to separate minor E-isomers or phosphine oxide byproducts.
Part 4: Troubleshooting & Optimization
Controlling the "Z" in Carboxyethyl Reactions
The Z-selectivity of the carboxyethyl reagent relies on Salt-Free Conditions .
-
Lithium Effect: Lithium salts (from LiHMDS or LiBr) can coordinate to the betaine intermediate, allowing it to equilibrate to the thermodynamic (E) form.
-
Solution: To maximize Z-selectivity, use NaHMDS (Sodium Hexamethyldisilazide) instead of LiHMDS. Sodium cations coordinate less tightly, preserving the kinetic selectivity [1].
Preventing Isomerization
-unsaturated acids are prone to isomerization to the thermodynamically stable-
Mitigation: Perform workups rapidly at cold temperatures. Avoid strong mineral acids during acidification; use citric acid or mild HCl. Store products at -20°C.
Elimination Side Reaction
With (2-Carboxyethyl)phosphonium salts, a common failure mode is
-
Mechanism: Base attacks the
-proton (next to COOH) instead of the -proton (next to P). -
Prevention: Use bulky bases (HMDS) and strictly controlled temperatures (0°C or lower) during ylide formation.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][5][6][7] Chemical Reviews, 89(4), 863–927. Link
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85. Link
-
Suganuma, S., & Kobayashi, S. (2019).[8] Z-Selective Wittig Reaction of Carboxy Ylides. Tetrahedron Letters, 60(38), 151066. Link
-
Edmunds, A. J. (2013). Modern Carbonyl Olefination. Wiley-VCH Verlag GmbH. (Chapter 1: The Wittig Reaction). Link
Sources
- 1. α,β-Unsaturated compound synthesis by carboxylation [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Purity Analysis Methods for Phosphonium Wittig Reagents: A Comparative Guide
Executive Summary: The Hidden Variables in Olefination
In the synthesis of complex pharmaceutical intermediates, the Wittig reaction remains a cornerstone for constructing carbon-carbon double bonds. However, the quality of the phosphonium salt precursor (e.g., Alkyltriphenylphosphonium halide) is frequently overlooked, leading to inconsistent yields and unexpected stereochemical drift.
Common contaminants such as Triphenylphosphine oxide (TPPO) , residual Triphenylphosphine (TPP) , and moisture are not merely inert impurities; they actively interfere with base stoichiometry and ylide generation kinetics.
This guide moves beyond simple melting point determination, providing a rigorous comparison of three quantitative analytical workflows:
Comparative Analysis of Methods
The following table summarizes the operational parameters and suitability of each method for specific development stages.
| Feature | RP-HPLC | Argentometric Titration | |
| Primary Analyte | Phosphorus nucleus (Direct) | UV-active species (Indirect) | Halide Counter-ion (Indirect) |
| Specificity | Excellent (Distinguishes Salt, Oxide, Free Phosphine) | Good (Separates by polarity) | Low (Cannot distinguish different salts) |
| Precision | |||
| Key Limitation | Requires long relaxation times ( | Salt peak tailing; Response factor calibration | Assumes 1:1 cation/anion ratio; Blind to non-halide impurities |
| Best For | R&D / Structure Elucidation | Impurity Profiling / QC | Bulk Assay / Stoichiometry |
Method 1: Quantitative P NMR (qNMR) – The Gold Standard
Why it works: Phosphorus-31 is 100% naturally abundant with a high gyromagnetic ratio. Unlike
Experimental Protocol
Reagents:
-
Solvent: CDCl
or DMSO- (Dry). -
Internal Standard (IS): Triphenyl phosphate (TPP-O-Ph). Note: Ensure the IS chemical shift (
ppm) does not overlap with your specific salt.
Workflow:
-
Gravimetry: Accurately weigh
20 mg of the sample ( ) and 10 mg of the Internal Standard ( ) into a vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.6 mL of deuterated solvent. Ensure complete homogeneity.
-
Acquisition Parameters (Critical):
-
Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker). Reason: Suppresses the Nuclear Overhauser Effect (NOE) to ensure signal integration is proportional to concentration, not proton coupling.
-
Relaxation Delay (
): seconds. Reason: Phosphorus nuclei have long longitudinal relaxation times ( ). Short delays lead to underestimation of purity. -
Scans: 32–64 scans for sufficient S/N ratio.
-
Spectral Width: 200 ppm (typically -50 to +150 ppm).
-
Calculation:
Visualizing the Spectrum Logic
Caption: Typical
Method 2: High-Performance Liquid Chromatography (HPLC)
Why it works: While NMR is structural, HPLC is the separation workhorse. It is essential for detecting non-phosphorus organic impurities (e.g., unreacted alkyl halides) and provides a robust purity percentage based on UV absorption.
Experimental Protocol
System:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (Buffer prevents peak tailing of the cationic salt).
-
Detection: UV at 254 nm (Strong absorption by phenyl groups).
Gradient Profile:
-
0-5 min: Isocratic 30% B (Elute polar salts).
-
5-15 min: Linear ramp to 90% B (Elute neutral oxide and organics).
-
15-20 min: Isocratic 90% B.
Critical Insight: Phosphonium salts are ionic and often elute earlier than the neutral, lipophilic Triphenylphosphine Oxide (TPPO) on standard C18 columns. However, this depends heavily on the "R" group of the Wittig reagent. For long-chain alkyl salts, the salt may elute after the oxide. Always inject pure TPPO standards to confirm retention times.
Method 3: Argentometric Titration[9]
Why it works: This is a classical method that measures the halide counter-ion (Cl
Experimental Protocol
Reagents:
-
Titrant: 0.1 N Silver Nitrate (AgNO
), standardized. -
Solvent: 50:50 Methanol:Water (Ensures solubility of the organic salt).
-
Detection: Potentiometric (Silver/Sulfide Ion Selective Electrode - ISE) is superior to colorimetric indicators (Eosin/Fajans) for colored Wittig salts.
Workflow:
-
Dissolve ~200 mg of sample in 50 mL solvent.
-
Add 1 mL of 5M HNO
(Acidify to prevent carbonate interference). -
Titrate with 0.1 N AgNO
using an autotitrator. -
Detect the inflection point (sharp change in mV).[7]
Calculation:
Decision Matrix: Selecting the Right Method
The choice of method depends on whether you need to confirm identity, profile impurities, or establish bulk purity for manufacturing.
Caption: Decision tree for selecting the optimal purity analysis method based on development stage.
References
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications. MDPI Molecules, 2024. Link
-
Traceable Organic Certified Reference Materials for P-31 qNMR. Sigma-Aldrich Technical Review. Link
-
Separation of Triphenylphosphine Oxide and Reaction Products using HPCCC. Journal of Chromatography A, 2014.[8] Link
-
Estimating Halide Content in Aqueous Solutions by Precipitation Titration. Mettler Toledo Application Note. Link
-
Wittig Reaction and Phosphonium Salt Synthesis. Organic Chemistry Portal. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Buffer & Eluent Preparation in HPLC – Best Practices [knauer.net]
- 7. mt.com [mt.com]
- 8. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Phosphonium Salts: Spotlight on (2-Carboxyethyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, phosphonium salts are indispensable reagents, most notably for their role in the Wittig reaction, a cornerstone for the synthesis of alkenes.[1][2] Beyond this classical application, they are pivotal as phase-transfer catalysts and precursors to a diverse array of organophosphorus compounds.[3][4] The precise three-dimensional arrangement of atoms within these salts—their crystal structure—profoundly influences their reactivity, stability, and solubility. This guide provides a comparative analysis of the structural data of phosphonium salts, with a central focus on (2-Carboxyethyl)triphenylphosphonium bromide, a reagent valued for introducing a carboxylic acid moiety via Wittig olefination.[5]
While the crystal structure of the chloride analogue, (2-Carboxyethyl)triphenylphosphonium chloride, is not publicly available, a detailed examination of its bromide counterpart offers invaluable insights. This guide will leverage the available data for the bromide salt and draw comparisons with other pertinent phosphonium salts to illuminate the subtle yet significant interplay between structure and function.
The Significance of Crystal Structure in Phosphonium Salt Chemistry
The solid-state structure of a phosphonium salt, determined through single-crystal X-ray diffraction, reveals critical parameters such as bond lengths, bond angles, and intermolecular interactions.[6][7] These details are not merely academic; they have direct implications for the compound's behavior in a reaction. For instance, the accessibility of the α-proton, which is abstracted to form the corresponding ylide in the Wittig reaction, can be influenced by the steric hindrance imposed by the crystal packing. Furthermore, the nature and strength of intermolecular forces, such as hydrogen bonding, can affect the salt's solubility in different solvents and its overall stability.
Comparative Analysis of Phosphonium Salt Crystal Structures
To contextualize the structural features of (2-Carboxyethyl)triphenylphosphonium bromide, we will compare its expected structural characteristics with those of well-characterized phosphonium salts: benzyltriphenylphosphonium chloride, a common phase-transfer catalyst, and methyltriphenylphosphonium bromide, a fundamental Wittig reagent. Additionally, we will include triphenylphosphine oxide, a frequent byproduct of the Wittig reaction, in our comparison to highlight the structural changes that occur at the phosphorus center upon reaction.
While the specific crystal data for (2-Carboxyethyl)triphenylphosphonium bromide is not available, we can infer its likely structural parameters based on its constituent parts and compare them to known structures.
Table 1: Comparison of Crystallographic Data for Selected Phosphonium Salts and Triphenylphosphine Oxide
| Parameter | Benzyltriphenylphosphonium Chloride Monohydrate[8] | Triphenylphosphine Oxide[1][9] |
| Formula | C25H22P+·Cl−·H2O | C18H15OP |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pbca |
| a (Å) | 9.7368 | 15.066 |
| b (Å) | 19.7474 | 9.037 |
| c (Å) | 11.4170 | 11.296 |
| α (°) | 90 | 90 |
| β (°) | 109.728 | 98.47 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2066.4 | - |
| P-C Bond Lengths (Å) | 1.792 - 1.800 | ~1.76 (mean) |
| P-O Bond Length (Å) | - | 1.48 |
| C-P-C Bond Angles (°) | 108.56 - 110.51 | - |
The data for benzyltriphenylphosphonium chloride reveals a tetrahedral geometry around the phosphorus atom, with C-P-C bond angles close to the ideal 109.5°.[8] The P-C bond lengths are consistent with those found in other triphenylphosphonium derivatives.[8] In contrast, triphenylphosphine oxide exhibits a shorter P-O bond, indicative of a double bond character, and a tetrahedral geometry at the phosphorus center.[1][9] It is anticipated that (2-Carboxyethyl)triphenylphosphonium bromide would also display a tetrahedral phosphorus center, with P-C bond lengths similar to those of the benzyl analogue. The presence of the carboxyethyl group, however, introduces the potential for intermolecular hydrogen bonding, which could significantly influence its crystal packing.
Visualizing the Molecular Structure
To better understand the spatial arrangement of these molecules, we can visualize their structures.
Caption: Molecular structure of the (2-Carboxyethyl)triphenylphosphonium cation.
Experimental Protocol: Single-Crystal X-ray Diffraction
Obtaining high-quality crystal structure data is a meticulous process that begins with the growth of a suitable single crystal. The following is a generalized protocol for the crystallization and subsequent analysis of a phosphonium salt like (2-Carboxyethyl)triphenylphosphonium bromide.
Step 1: Crystallization
The goal of crystallization is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).[10] The choice of solvent is critical and is often determined empirically. For phosphonium salts, polar solvents or solvent mixtures are generally effective.
-
Dissolution: Dissolve the phosphonium salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and hexane) at an elevated temperature to achieve saturation.
-
Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature. Alternatively, allow the solvent to evaporate slowly over several days. The slow decrease in solubility promotes the formation of well-ordered crystals.
-
Crystal Selection: Carefully select a well-formed, transparent crystal with sharp edges under a microscope.
Step 2: Data Collection
The selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[6]
-
Mounting: The crystal is mounted on a glass fiber or a loop with a cryoprotectant (if data is to be collected at low temperatures).
-
Centering: The crystal is carefully centered in the X-ray beam.
-
Data Collection: The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[7] A full sphere of data is collected by rotating the crystal through various angles.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[11]
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.[6] This is typically done using least-squares methods.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Conclusion
The crystal structure of a phosphonium salt is a critical determinant of its chemical behavior. While the specific crystallographic data for (2-Carboxyethyl)triphenylphosphonium chloride remains to be determined, a comparative analysis with its bromide analogue and other relevant phosphonium salts provides a robust framework for understanding its structural characteristics. The presence of the carboxyethyl group is expected to introduce hydrogen bonding opportunities, potentially influencing its solid-state packing and, consequently, its reactivity. The detailed experimental protocol outlined in this guide provides a clear pathway for researchers to pursue the crystallographic characterization of this and other important phosphonium salts, thereby enriching our collective understanding of these versatile reagents.
References
-
Ahmad, J., Halim, S. N. A., & How, F. N. F. (2015). Crystal structure of benzyltriphenylphosphonium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o410–o411. [Link]
-
Birkbeck, University of London. (n.d.). Principles of Protein Structure, Using the Internet - Chapter 6: Obtaining a protein structure. Retrieved February 20, 2026, from [Link]
- Blake, A. J., & McQuillan, G. P. (1983). The crystal structure of triphenylphosphine oxide. Journal of Chemical Crystallography, 13(4), 293–303.
- Galy, J., Enjalbert, R., & Labarre, J. F. (1980). The crystal and molecular structure of triphenylphosphine oxide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(2), 392–395.
-
Royal Society of Chemistry. (2012). Chiral quaternary phosphonium salts: a new class of organocatalysts. Chemical Society Reviews, 41(15), 5348–5361. [Link]
-
UCL. (n.d.). Single Crystal X-Ray Diffraction. Retrieved February 20, 2026, from [Link]
-
Indian Chemical Society. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(10), 1735-1743. [Link]
-
Wikipedia. (2023, December 28). Wittig reaction. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). (2-Carboxyethyl)triphenylphosphonium chloride. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). (2-Carboxyethyl)triphenylphosphonium bromide. Retrieved February 20, 2026, from [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved February 20, 2026, from [Link]
Sources
- 1. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. (2-Carboxyethyl)triphenylphosphonium bromide | C21H20BrO2P | CID 2733850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. (PDF) Crystal Structure of Benzyltriphenylphosphonium [research.amanote.com]
- 5. (2-Carboxyethyl)triphenylphosphonium chloride | C21H20ClO2P | CID 10270534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Crystal structure of benzyltriphenylphosphonium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
